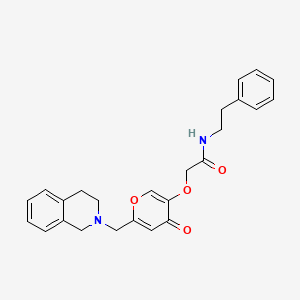
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide is a synthetic compound with a complex molecular structure. It possesses unique pharmacological properties that have piqued the interest of researchers in various fields, such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide typically involves several key steps:
Synthesis of 3,4-dihydroisoquinoline-2(1H)-yl intermediate: This can be achieved via the Pictet-Spengler reaction, which combines an aromatic aldehyde with an amine.
Formation of the 4-oxo-4H-pyran moiety: This part is usually synthesized through a multi-step reaction, involving the condensation of a diketone with an α-hydroxyester.
Coupling of the intermediate structures: The final step involves the coupling of the previously synthesized intermediates using standard amide bond formation techniques, such as the reaction of a carboxylic acid derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production would scale up these lab-scale reactions with optimizations for cost efficiency and yield. This may involve continuous flow techniques, automated synthesis machines, and optimization of reaction conditions for the highest yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: It can be oxidized to introduce additional oxygen-containing functionalities.
Reduction: It can be reduced to remove oxygen functionalities or reduce the double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can modify its substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Using hydrogen gas (H2) over a palladium (Pd) catalyst or sodium borohydride (NaBH4).
Substitution: Conditions like acidic or basic environments depending on the group being substituted, with common reagents including halides for nucleophilic substitutions.
Major Products
Oxidation: Formation of carboxylated or hydroxylated derivatives.
Reduction: Saturated derivatives or reduced oxygen content derivatives.
Substitution: Various substituted amides or ethers depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic chemistry: As a building block for synthesizing more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibitors: Potential inhibitor for enzymes due to its complex structure.
Probes: Used in biological assays to study protein interactions and cellular processes.
Medicine
Pharmacology: Potential therapeutic applications as it might interact with specific biological targets.
Drug design: Serves as a lead compound for developing new drugs.
Industry
Material science: Used in the development of new materials with specific properties.
Chemical sensors: Potential use in the design of sensors due to its reactivity.
Mecanismo De Acción
The mechanism of action involves the compound interacting with specific molecular targets within biological systems. This could include binding to enzymes or receptors, modulating their activity. The specific pathways could involve the inhibition of enzyme activity or modulation of receptor signaling pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroisoquinolines: Similar structure but different functional groups.
Pyran derivatives: Share the pyran ring structure but differ in substituents.
Phenethylamides: Have the phenethylamine structure but differ in additional groups.
Uniqueness
What sets 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide apart is its unique combination of functional groups and ring structures, giving it distinct reactivity and biological activity profiles. This makes it a valuable compound for diverse scientific research applications.
There you go—an exploration into the intriguing world of this compound, full of potential and complexities! What do you think?
Propiedades
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c28-23-14-22(16-27-13-11-20-8-4-5-9-21(20)15-27)30-17-24(23)31-18-25(29)26-12-10-19-6-2-1-3-7-19/h1-9,14,17H,10-13,15-16,18H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWUODYTGYGQHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-[2-(1,2-Benzoxazol-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2403874.png)
![N-(2-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2403875.png)
![N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2403877.png)

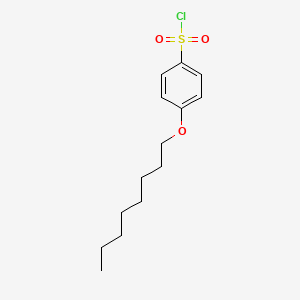
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2403881.png)
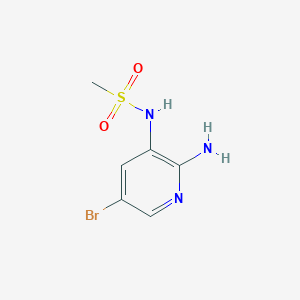
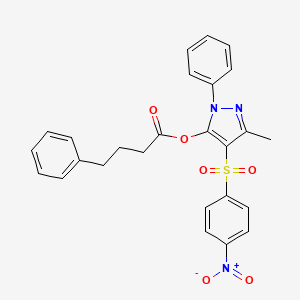
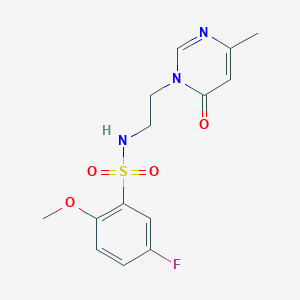

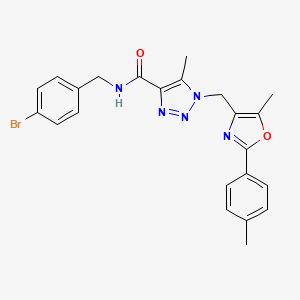
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2403890.png)
![2-[(4-methylquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2403891.png)
